N-(6-formamidohexyl)formamide
Overview
Description
N-(6-formamidohexyl)formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formylation of Amines: One common method for preparing N-(6-formamidohexyl)formamide involves the formylation of hexylamine using formic acid.
Catalytic Methods: Another approach involves the use of catalysts such as sulfonated rice husk ash to promote the formylation reaction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(6-formamidohexyl)formamide can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Carboxylic Acids: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Formamides: Formed from substitution reactions.
Scientific Research Applications
Chemistry: N-(6-formamidohexyl)formamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of formamides on RNA metabolism. It has been found to weaken RNA-related processes in vivo, making it a valuable tool for investigating RNA-protein interactions .
Medicine: It is used as a precursor for the synthesis of drugs with formamide groups in their structures .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and plasticizers. It is also employed as a solvent for various chemical processes .
Mechanism of Action
N-(6-formamidohexyl)formamide exerts its effects primarily through its ability to destabilize non-covalent bonds. This property allows it to interfere with RNA secondary structures and RNA-protein interactions, leading to changes in RNA metabolism . The compound can also participate in various chemical reactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
Formamide (Methanamide): A simpler formamide with a single formamide group attached to a hydrogen atom.
N-Benzylformamide: Contains a benzyl group attached to the formamide moiety.
Dimethylformamide: A widely used solvent with two methyl groups attached to the formamide group.
Uniqueness: N-(6-formamidohexyl)formamide is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to simpler formamides. This structural difference allows it to participate in a wider range of reactions and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
N-(6-formamidohexyl)formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h7-8H,1-6H2,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDFMQLCDCNNKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNC=O)CCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35161-65-0 | |
Record name | Formamide,N'-hexamethylenebis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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